beta-D-Galp-(1->6)-D-GlcNAcp

Description

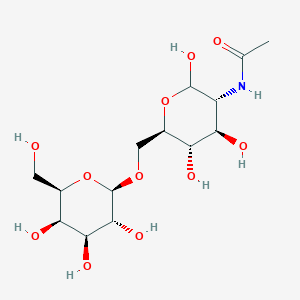

Structure

2D Structure

3D Structure

Properties

CAS No. |

50787-10-5 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxo-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-5(18)15-6(2-16)9(20)10(21)7(19)4-25-14-13(24)12(23)11(22)8(3-17)26-14/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12-,13+,14+/m0/s1 |

InChI Key |

FGYNENQLWILFLQ-UKHLCMSISA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of Glycans Containing β D Galp 1→6 D Glcnacp

Presence in Glycoproteins

The β-D-Galp-(1→6)-D-GlcNAcp motif is a fundamental building block in both N-linked and O-linked glycans, which are post-translational modifications of proteins that profoundly influence their structure and function.

β-D-Galp-(1→6)-D-GlcNAcp as a Structural Motif in N-Glycans

In N-glycans, which are attached to the asparagine residues of proteins, the β-D-Galp-(1→6)-D-GlcNAcp sequence can be found as part of larger, branched structures. sigmaaldrich.comdiva-portal.org N-glycans share a common core structure, and the β-D-Galp-(1→6)-D-GlcNAcp moiety is typically found in the outer "antenna" structures of complex and hybrid N-glycans. sigmaaldrich.com These antennae can be further elongated with other sugar residues, contributing to the immense diversity of N-glycan structures. For instance, the I(Ma) antigenic determinant, a known structure on branched oligosaccharides, is characterized by the sequence β-D-Galp-(1→4)-β-D-GlcpNAc-(1→6). ebi.ac.uk The presence and specific arrangement of these motifs are critical for molecular recognition events.

β-D-Galp-(1→6)-D-GlcNAcp in O-Glycan Core Structures (e.g., Mucin-type 2 Core)

The β-D-Galp-(1→6)-D-GlcNAcp linkage is a defining feature of the mucin-type core 2 O-glycan. researchgate.netuzh.ch O-glycans are attached to the hydroxyl group of serine or threonine residues in proteins. nih.gov The biosynthesis of the core 2 structure is initiated from the core 1 structure (Galβ1-3GalNAcα-Ser/Thr) by the action of a specific enzyme, core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT). researchgate.netuniprot.org This enzyme transfers a GlcNAc residue to the GalNAc of the core 1 structure, forming the branched core 2 structure: GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr. researchgate.net This core 2 structure can then be further elongated with other sugars, such as galactose and sialic acid, creating a wide array of functional glycan chains. uzh.chsigmaaldrich.com

Specific Glycoprotein (B1211001) Carriers and Their Biological Contexts

The core 2 O-glycan structure containing β-D-Galp-(1→6)-D-GlcNAcp is essential for the proper function of several glycoproteins. For example, it is crucial for the cell surface expression of sucrase-isomaltase and dipeptidyl peptidase-IV during intestinal cell differentiation. nih.gov The absence of core 2 O-glycans leads to reduced expression of these proteins. nih.gov

Mucins, which are heavily glycosylated proteins that form protective mucus layers, are major carriers of core 2 O-glycans. researchgate.netnih.gov The MUC2 mucin, a primary component of the intestinal mucus layer, is densely decorated with O-glycans, many of which are based on the core 2 structure. researchgate.netnih.gov These glycans contribute significantly to the "bottle-brush" appearance and the protective functions of mucins. nih.gov

In the immune system, the glycoprotein CD43 on activated T-lymphocytes carries heavier, branched O-glycans due to the expression of a core 2 β1-6 GlcNAc-transferase, leading to a noticeable increase in its molecular weight. uzh.ch

The protozoan parasite Trypanosoma cruzi also features glycoproteins with O-glycosidically linked core structures containing β-D-Galp-(1→6)-D-GlcNAcp. Specifically, a core trisaccharide, β-D-Galf(1→4)[β-D-Galp(1→6)]-D-GlcNAcp, has been identified in a 38-43 kDa cell-surface glycoprotein of this parasite. nih.gov

Presence in Glycolipids

The β-D-Galp-(1→6)-D-GlcNAcp structure is not limited to glycoproteins and can also be found in glycolipids, which are lipids with attached carbohydrate moieties. uniprot.org Glycolipids are integral components of cell membranes and are involved in cell-cell recognition and signaling. While the primary focus of research has often been on its role in glycoproteins, evidence suggests that the β-D-Galp-(1→6)-D-GlcNAcp linkage can be part of the carbohydrate portion of certain glycolipids. For instance, core 2 β1,6-N-acetylglucosaminyltransferase can act on glycolipid substrates, such as GalGb4Cer globosides, to synthesize determinants like the stage-specific embryonic antigen 1 (SSEA-1). uniprot.org

Occurrence in Polysaccharides (e.g., Bacterial Exopolysaccharides, Poly-β-1,6-GlcNAc related structures)

The β-D-Galp-(1→6)-D-GlcNAcp linkage is a component of various polysaccharides, particularly those produced by bacteria. Bacterial exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted into the environment and play roles in biofilm formation, adhesion, and protection. nih.gov

While the homopolymer poly-β-1,6-N-acetyl-D-glucosamine (PNAG) is a well-studied exopolysaccharide involved in bacterial biofilms, some bacterial EPS structures incorporate galactose in addition to GlcNAc. pnas.orgnih.govresearchgate.net For example, the exopolysaccharide from Lactobacillus rhamnosus ATCC 9595 is composed mainly of galactose and glucose. jmb.or.kr The exopolysaccharide from a deep-sea Alteromonas macleodii strain also contains a complex repeating unit that includes galactose and glucose derivatives. ifremer.fr The exopolysaccharide (EpsA-O) from Bacillus subtilis has a repeating unit that includes a side chain containing β-D-Galp-(1→6)-β-D-Galp-(1→6)-α-D-Galp-(1→ linked to GalNAc. nih.gov

Comparative Distribution Across Biological Organisms and Systems

The β-D-Galp-(1→6)-D-GlcNAcp moiety exhibits a wide but specific distribution across different organisms. In mammals, it is a key component of mucin-type O-glycans, particularly the core 2 structure, which is abundant in the gastrointestinal tract and on immune cells. uzh.chnih.gov This structure is crucial for the function of various glycoproteins involved in digestion, protection, and immune responses. nih.gov

In contrast, while plants also have complex N-glycans, they can feature different terminal linkages, such as β(1-3)-galactose, and core modifications like α(1-3)-fucose, which are distinct from their mammalian counterparts. beilstein-journals.org

In the microbial world, this linkage is found in the exopolysaccharides of various bacteria, contributing to the structural integrity of biofilms and mediating interactions with the environment. ifremer.frnih.gov The presence of this disaccharide in the surface glycoproteins of protozoan parasites like Trypanosoma cruzi highlights its role in host-parasite interactions. nih.gov

The following table summarizes the occurrence of β-D-Galp-(1→6)-D-GlcNAcp in different biological contexts:

| Biological Context | Specific Structure/Molecule | Organism/System Example |

| Glycoproteins (N-Glycans) | Antennae of complex and hybrid N-glycans | Mammals sigmaaldrich.com |

| Glycoproteins (O-Glycans) | Mucin-type 2 core structure | Human intestinal cells (Sucrase-isomaltase, DPP-IV) nih.gov, Human T-lymphocytes (CD43) uzh.ch, Human MUC2 mucin researchgate.netnih.gov |

| O-glycosidically linked core trisaccharide | Trypanosoma cruzi (cell-surface glycoprotein) nih.gov | |

| Glycolipids | Stage-specific embryonic antigen 1 (SSEA-1) determinant | Embryonic cells uniprot.org |

| Polysaccharides | Exopolysaccharide (EpsA-O) | Bacillus subtilis nih.gov |

| Exopolysaccharide | Deep-sea Alteromonas macleodii ifremer.fr |

Microbial Glycans

The β-D-Galp-(1→6)-D-GlcNAcp linkage is a component of various microbial glycans, contributing to the structural diversity of cell surface molecules.

Trypanosoma cruzi

In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, the β-D-Galp-(1→6)-D-GlcNAcp structure is part of the O-linked glycans of mucin-like glycoproteins on the parasite's surface. nih.govnih.govscielo.br These mucins are linked to the protein backbone via N-acetylglucosamine (GlcNAc). nih.gov The oligosaccharide chains can be built upon two main core structures, one of which involves the β-D-Galp-(1→6)-D-GlcNAcp moiety. scielo.br Specifically, studies on the epimastigote stage of the Silvio X10/1 strain have identified a disaccharide alditol of Galp-β-1-6-GlcNAc-ol. scielo.br Furthermore, research has described a "core" trisaccharide, β-D-Galf-(1→4)[β-D-Galp-(1→6)]-D-GlcNAc, which is O-glycosidically linked in glycoproteins of T. cruzi. nih.gov This indicates that the β-D-Galp-(1→6)-D-GlcNAcp linkage serves as a branching point in the parasite's complex glycan structures. nih.govnih.gov The glycans of T. cruzi exhibit significant variability depending on the parasite's life stage and strain. nih.gov

Lactobacillus helveticus

Escherichia coli

While many strains of Escherichia coli are known for their capsular polysaccharides, the direct presence of the β-D-Galp-(1→6)-D-GlcNAcp disaccharide is not as clearly documented in the provided search results as it is for T. cruzi and L. helveticus. E. coli K4 synthesizes a capsule with a carbohydrate backbone identical to chondroitin, which is composed of GlcNAc and glucuronic acid (GlcA). nih.gov Other E. coli strains produce capsules with various sugar compositions, often assembled as repeating units. frontiersin.orgplos.org While the specific β-D-Galp-(1→6)-D-GlcNAcp linkage is not explicitly mentioned for E. coli capsules in the provided results, the general ability of bacteria to synthesize complex polysaccharides with varied linkages is well-established.

Table 1: Occurrence of β-D-Galp-(1→6)-D-GlcNAcp in Microbial Glycans

| Microorganism | Glycan Type | Specific Structure Containing the Linkage |

|---|---|---|

| Trypanosoma cruzi | O-linked glycans on mucins | β-D-Galf-(1→4)[β-D-Galp-(1→6)]-D-GlcNAc nih.gov |

| Lactobacillus helveticus (NCC2745) | Exopolysaccharide (EPS) | Side chain: β-D-Galp-(1→6)-α-D-Glcp oup.com |

| Escherichia coli | Capsular Polysaccharides | Presence of this specific linkage is not explicitly detailed in the provided search results. |

Mammalian Glycans

In mammals, the β-D-Galp-(1→6)-D-GlcNAcp linkage is a key element in the formation of branched N-glycans and O-glycans, which are crucial for a wide range of biological processes.

The formation of this linkage is often a critical step in the branching of complex N-glycans. Poly-N-acetyllactosamine (poly-LacNAc) chains, which are extensions of N-glycans, can become branched by the addition of a β1-6GlcNAc residue to internal galactose residues. nih.gov This branching is particularly prevalent on the β1-6GlcNAc branch initiated by the enzyme N-acetylglucosaminyltransferase V (GnT-V). nih.govaacrjournals.org

In the context of O-GalNAc glycans, which are commonly found in mucins, the β-D-Galp-(1→6)-D-GlcNAcp structure is part of more complex core structures. For instance, Core 2 O-glycans are formed by the addition of a β1-6GlcNAc to the GalNAc of the Core 1 structure (Galβ1-3GalNAc). nih.gov This Core 2 structure can then be further elongated. Similarly, Core 4 is formed by adding a β1-6GlcNAc to the Core 3 structure. nih.gov These core structures serve as scaffolds for further glycosylation, leading to a vast diversity of O-glycan structures. nih.govresearchgate.net

The presence of β1,6-GlcNAc branched N-glycans has been associated with changes in cell adhesion and motility, with increased branching linked to increased invasiveness in some cancer cells. aacrjournals.org

Table 2: Occurrence of β-D-Galp-(1→6)-D-GlcNAcp in Mammalian Glycans

| Glycan Type | Core Structure/Context | Significance |

|---|---|---|

| N-glycans | Branching of poly-N-acetyllactosamine chains. nih.gov | Creates highly branched structures, influencing cell adhesion and motility. nih.govaacrjournals.org |

| O-glycans (Mucin-type) | Formation of Core 2 (on Core 1) and Core 4 (on Core 3) structures. nih.gov | Provides a scaffold for the synthesis of complex O-glycans. nih.govresearchgate.net |

Biosynthesis of Glycans Incorporating β D Galp 1→6 D Glcnacp

Glycosyltransferase-Mediated Formation of the β-(1→6) Linkage

The creation of the β-D-Galp-(1→6)-D-GlcNAcp structure is dependent on the action of β-(1→6)-galactosyltransferases. oup.comnih.gov These enzymes are a subset of galactosyltransferases, which are responsible for transferring galactose residues to various acceptor molecules. researchgate.net The formation of the specific β-(1→6) linkage is a critical step in the synthesis of diverse glycan structures, including those found on cell surface glycoproteins. oup.comnih.gov

The characterization of glycosyltransferases responsible for forming the β-D-Galp-(1→6)-D-GlcNAcp linkage has been a subject of significant research. These enzymes, often categorized within glycosyltransferase families, exhibit distinct properties and substrate specificities. researchgate.netnih.gov

For instance, a β-(1→6)-D-galactosyltransferase was identified and purified from the albumen glands of the snail Helix pomatia. This enzyme specifically catalyzes the transfer of D-galactose from a UDP-galactose donor to form a (1→6) linkage on an acceptor galactogen. nih.gov In the context of plant biology, multiple β-(1,6)galactosyltransferases are implicated in the synthesis of the complex polysaccharide of arabinogalactan-proteins. oup.com

In bacteria, such as Lactobacillus helveticus, specific glycosyltransferases are involved in the biosynthesis of exopolysaccharides (EPS). For example, the enzyme EpsI is proposed to add a β(1,6)-Galp linkage onto an α-Glcp residue, which is a terminal step in the synthesis of the sidechain of the repeating unit of the EPS. oup.com

The table below summarizes key characteristics of some identified β-(1→6)-galactosyltransferases.

| Enzyme Source | Proposed Function | Key Characteristics |

| Helix pomatia | Galactogen biosynthesis | Purified over 2000-fold; utilizes UDP-galactose as a donor. nih.gov |

| Tobacco and Arabidopsis | Arabinogalactan-protein glycosylation | At least three distinct β-(1,6)galactosyltransferase activities are predicted. oup.com |

| Lactobacillus helveticus (EpsI) | Exopolysaccharide biosynthesis | Adds a terminal β(1,6)-Galp linkage to an α-Glcp residue in the EPS sidechain. oup.com |

The activity of β-(1→6) galactosyltransferases is highly dependent on the structure of the acceptor substrate. cazypedia.orgnih.gov These enzymes exhibit a narrow specificity, recognizing and acting upon specific terminal sugar residues and their linkages on the growing glycan chain. nih.gov

For example, studies on human β4-galactosyltransferase V (β4-GalT V) have shown that it has a restricted acceptor usage, with a high preference for acceptors containing the GlcNAcβ1→6GalNAc structural element, which is commonly found in O-linked glycans. nih.gov This suggests a role for this particular enzyme in the synthesis of N-acetyllactosamine (LacNAc) units on O-linked chains. nih.gov

In the biosynthesis of galactogen in Helix pomatia, the β-(1→6)-D-galactosyltransferase can utilize not only the endogenous galactogen as an acceptor but also other polymers like beef lung galactan, Lymnaea stagnalis galactogen, and arabinogalactan (B145846) from larch wood. nih.gov This indicates a broader acceptor specificity for this particular enzyme compared to others.

The table below provides examples of acceptor substrate specificities for different β-galactosyltransferases.

| Enzyme | Preferred Acceptor Structure | Biological Context |

| Human β4-Galactosyltransferase V | GlcNAcβ1→6GalNAc | O-linked glycan biosynthesis. nih.gov |

| Helix pomatia β-(1→6)-D-galactosyltransferase | H. pomatia galactogen, beef lung galactan, Lymnaea stagnalis galactogen, larch wood arabinogalactan | Galactogen biosynthesis. nih.gov |

| Lactobacillus helveticus EpsI | α-Glcp residue in the growing exopolysaccharide chain | Exopolysaccharide biosynthesis. oup.com |

The synthesis of the β-D-Galp-(1→6)-D-GlcNAcp linkage requires a suitable galactose donor, which is typically a nucleotide sugar. oup.comchinesechemsoc.orgnih.gov Uridine diphosphate (B83284) galactose (UDP-Gal) is the most common donor substrate utilized by galactosyltransferases. sigmaaldrich.com The enzyme catalyzes the transfer of the galactose moiety from UDP-Gal to the 6-hydroxyl group of the terminal GlcNAc residue of the acceptor molecule. nih.gov

The catalytic mechanism of glycosyltransferases, including those forming the β-(1→6) linkage, is highly specific, ensuring the correct stereochemistry (β-linkage) and regiochemistry (1→6 linkage) of the newly formed glycosidic bond. sigmaaldrich.com While the "one enzyme-one linkage" concept was initially proposed, it is now understood that some glycosyltransferases can utilize analogs of nucleotide sugar donors, although with varying efficiencies. sigmaaldrich.com The active site of the enzyme plays a crucial role in recognizing both the donor and acceptor substrates and facilitating the transfer reaction. oup.com

Sequential Glycosylation Pathways and Branching Events Involving β-D-Galp-(1→6)-D-GlcNAcp

The formation of the β-D-Galp-(1→6)-D-GlcNAcp linkage is often a key step in more extensive, sequential glycosylation pathways. nih.govboku.ac.atresearchgate.net This disaccharide can serve as a branching point for the addition of further sugar residues, leading to the formation of complex, branched glycan structures.

For instance, in the biosynthesis of O-glycans, the core 2 structure, which contains a GlcNAcβ1→6(Galβ1→3)GalNAcα-Ser/Thr motif, can be further elongated. The addition of a galactose residue to the GlcNAc in a β1-4 linkage is a common subsequent step. researchgate.net The presence of the β-D-Galp-(1→6)-D-GlcNAcp unit can also influence the subsequent actions of other glycosyltransferases, either by creating a new acceptor site or by sterically hindering access to other parts of the glycan.

In bacterial systems, the synthesis of exopolysaccharides involves a stepwise elongation of a repeating unit. oup.com The addition of the β(1,6)-Galp linkage by EpsI in Lactobacillus helveticus is a crucial step in completing the sidechain of the repeating unit, which is then polymerized to form the final exopolysaccharide. oup.com

Enzymatic Regulation of β-(1→6) Linkage Biosynthesis

The biosynthesis of the β-(1→6) linkage is subject to tight enzymatic regulation to ensure the correct assembly of glycan structures. This regulation can occur at multiple levels, including the expression and localization of the specific β-(1→6) galactosyltransferases, the availability of donor and acceptor substrates, and the presence of competing enzymes. frontiersin.org

The expression of glycosyltransferase genes can be tissue-specific and developmentally regulated, leading to different glycan profiles in different cell types and at different stages of development. For example, the expression of β4-GalT V in the brain, a tissue with low expression of β4-GalT I, suggests a specific role for this enzyme in brain O-glycosylation. nih.gov

The availability of the UDP-Gal donor substrate is also a critical regulatory point. The synthesis and transport of UDP-Gal into the Golgi apparatus, where most glycosylation occurs, can influence the rate of β-(1→6) linkage formation. nih.gov

Furthermore, the activities of other glycosyltransferases can compete for the same acceptor substrates, leading to the synthesis of alternative glycan structures. This competition creates a complex interplay that ultimately determines the final glycan composition of a cell.

Enzymatic Activities Modulating β D Galp 1→6 D Glcnacp Containing Structures

Glycosidase-Mediated Hydrolysis of β-(1→6) Glycosidic Bonds.nih.govnih.govacademie-sciences.frnih.gov

The cleavage of the β-(1→6) glycosidic linkage in structures containing β-D-Galp-(1→6)-D-GlcNAcp is a hydrolytic process facilitated by specific glycoside hydrolases (GHs). wikipedia.org This enzymatic action is fundamental to the degradation of complex carbohydrates, releasing constituent monosaccharides that can be utilized in various metabolic pathways. The hydrolysis of this bond is not a random event but a highly regulated process, crucial for the turnover of glycoproteins and other glycoconjugates.

A diverse array of glycosidases has been identified with the capacity to hydrolyze the β-(1→6) linkage. These enzymes are broadly classified based on their substrate specificity.

β-Galactosidases (EC 3.2.1.23): These enzymes are responsible for cleaving terminal non-reducing β-D-galactose residues from various glycoconjugates. nih.gov While many β-galactosidases exhibit a preference for β-(1→4) or β-(1→3) linkages, specific β-galactosidases have been identified that effectively hydrolyze β-(1→6) galactosyl residues. nih.govcazypedia.org For instance, a β-galactosidase from the mucin-degrading gut bacterium Akkermansia muciniphila has been shown to hydrolyze β1,3- and β1,6-linked galactose residues, with negligible activity towards β1,4-galactose. researchgate.net Similarly, plant-based β-galactosidases have been categorized into two classes, with the second class showing specificity for β-(1→3)- and β-(1→6)-galactosyl linkages found in arabinogalactan (B145846) proteins. nih.govcazypedia.org These enzymes belong to glycoside hydrolase family 35 (GH35). nih.govcazypedia.org

β-Hexosaminidases (EC 3.2.1.52): This class of enzymes cleaves terminal N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues. nih.govresearchgate.net Their role in modulating β-D-Galp-(1→6)-D-GlcNAcp structures is indirect but crucial. By removing the GlcNAc residue, they can expose the underlying galactose for subsequent action by β-galactosidases or alter the substrate recognition for other enzymes. Some β-hexosaminidases exhibit broad substrate specificity. For example, the GH20C enzyme from Streptococcus pneumoniae can cleave terminal β-linked GlcNAc and GalNAc residues attached to various sugars through β1–2, β1–3, β1–4, or β1–6 linkages. nih.gov Mammals possess multiple genes encoding β-hexosaminidases, which are vital for the degradation of sphingolipids and other glycoconjugates within lysosomes. medlineplus.gov

Below is an interactive data table summarizing key characteristics of identified glycosidases acting on β-(1→6) linkages.

The enzymatic cleavage of glycosidic bonds is characterized by high regiospecificity and stereospecificity.

Regiospecificity: This refers to the enzyme's preference for cleaving a glycosidic bond at a specific position. For instance, the β-galactosidase from A. muciniphila demonstrates clear regiospecificity by acting on β-(1→3) and β-(1→6) linkages while showing minimal activity towards β-(1→4) linkages. researchgate.net The structure of the aglycon (the non-carbohydrate portion of the glycoside) can also influence the regiospecificity of glycosidase-catalyzed reactions. nih.gov

Stereospecificity: This pertains to the enzyme's ability to act on a substrate with a specific stereochemical configuration. Most glycosidases are highly specific for either α- or β-anomers of their substrates. wikipedia.org The hydrolysis of the β-D-Galp-(1→6)-D-GlcNAcp linkage is catalyzed by β-specific glycosidases. These enzymes employ a retaining or inverting mechanism, which dictates the stereochemistry of the product. Retaining glycosidases, such as human β-galactosidase, utilize a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, resulting in a product with the same anomeric configuration as the substrate. nih.govacademie-sciences.fr

Transglycosylation Reactions Involving β-D-Galp-(1→6)-D-GlcNAcp and its Precursors.nih.govacademie-sciences.fr

In addition to hydrolysis, many glycosidases can catalyze transglycosylation reactions, where a glycosyl unit is transferred from a donor to an acceptor molecule other than water. nih.gov This process is essentially the reverse of hydrolysis and allows for the synthesis and elongation of oligosaccharide chains. The balance between hydrolysis and transglycosylation is influenced by factors such as the concentration of the acceptor molecule and the water activity of the reaction medium.

β-Galactosidases are particularly well-known for their transglycosylation activity, which is exploited for the industrial production of galactooligosaccharides (GOS). mdpi.complos.org When lactose (B1674315) is used as a substrate, β-galactosidases can transfer the galactose moiety to another lactose molecule or to glucose, forming a variety of GOS with different linkages, including the β-(1→6) bond. plos.orgmdpi.com For example, the β-galactosidase from Bifidobacterium breve produces GOS with a predominance of β-(1→6) and β-(1→3) linkages. plos.org Similarly, β-N-acetylhexosaminidases can be utilized in transglycosylation reactions to synthesize oligosaccharides containing β-GlcNAc-(1→6) linkages. psu.edu

The following interactive data table provides examples of transglycosylation reactions involving the formation of β-(1→6) linkages.

Chemical and Chemoenzymatic Synthesis of β D Galp 1→6 D Glcnacp and Its Derivatives

Chemical Synthesis Approaches for the β-(1→6) Disaccharide

Chemical synthesis provides robust and versatile routes to β-D-Galp-(1→6)-D-GlcNAcp and its derivatives. These methods rely on the strategic use of protecting groups and activating agents to achieve the desired glycosidic linkage with high precision.

The formation of the β-(1→6) glycosidic bond is the crucial step in the chemical synthesis of the target disaccharide. Several glycosylation methods have been effectively employed.

The Trichloroacetimidate (B1259523) Method is a widely used and reliable strategy for forming glycosidic bonds. researchgate.netnih.govnih.gov This method involves the activation of a glycosyl donor as a trichloroacetimidate derivative, which then reacts with a glycosyl acceptor in the presence of a Lewis acid catalyst. The mild reaction conditions are particularly suitable for complex syntheses involving acid-labile protecting groups. nih.gov For instance, the trichloroacetimidate method has been successfully applied in the synthesis of mucin-type O-glycopeptides containing the β-D-Galp-(1→3)-D-GalpNAc core unit, demonstrating its utility in constructing β-linkages. nih.gov In the context of complex oligosaccharides found on the parasite Trypanosoma cruzi, this method was instrumental in achieving the diastereoselective construction of β-linkages, sometimes assisted by the nitrile effect from solvents like acetonitrile. researchgate.net

Tin(IV) Chloride-Promoted Condensation represents another powerful tool for glycosylation. nih.govnih.gov This Lewis acid-catalyzed reaction can efficiently couple a glycosyl donor with a glycosyl acceptor. A notable synthesis involved the tin(IV) chloride-promoted condensation of benzyl (B1604629) 2-acetamido-3-O-benzoyl-2-deoxy-α-D-glucopyranoside with penta-O-benzoyl-β-D-galactopyranose, which yielded the protected β-D-Galp-(1→6)-α-D-GlcNAc derivative in a high yield of 80%. nih.gov The diastereoselective formation of the β-glycosidic linkage was a key feature of this approach. nih.gov This strategy has also been effective in synthesizing β-D-Galf-(1-6)-D-GlcNAc derivatives. nih.gov

| Glycosylation Strategy | Donor | Acceptor | Promoter/Catalyst | Key Features | Yield |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidate | Glycosyl alcohol | Lewis Acid (e.g., TMSOTf) | Mild conditions, high stereoselectivity. researchgate.netnih.gov | Moderate to high |

| Tin(IV) Chloride-Promoted Condensation | Per-O-acylated galactose | Benzyl GlcNAc derivative | Tin(IV) chloride (SnCl₄) | High diastereoselectivity for β-linkage. nih.gov | 80% nih.gov |

For the synthesis of more complex oligosaccharides containing the β-D-Galp-(1→6)-D-GlcNAcp unit, convergent strategies are often employed. researchgate.net These methodologies involve the independent synthesis of smaller oligosaccharide fragments (synthons), which are then coupled together in the later stages of the synthesis. This approach offers greater efficiency and flexibility compared to a linear, step-by-step assembly.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods. Enzymes such as glycosyltransferases and glycosidases offer unparalleled control over regioselectivity and stereoselectivity, often obviating the need for complex protecting group manipulations required in purely chemical approaches. nih.govmdpi.com

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule. researchgate.netsigmaaldrich.com Their high specificity makes them ideal tools for the synthesis of well-defined oligosaccharides. mdpi.comsigmaaldrich.com

Leloir-type glycosyltransferases, which use sugar nucleotides like UDP-Galactose (UDP-Gal), are highly regioselective and stereospecific. researchgate.netsigmaaldrich.com The use of β(1→4)Galactosyltransferase, for example, demonstrates the principle of enzymatic glycosylation where an activated donor (UDP-Gal) is transferred to a specific position on an acceptor (like GlcNAc) to form a new, specific glycosidic bond. sigmaaldrich.com While the natural role of many galactosyltransferases is to form β(1→3) or β(1→4) linkages, the broader principle of using these enzymes provides a template for synthesizing specific linkages like β(1→6) by selecting or engineering an appropriate enzyme. The synthesis of N-acetyllactosamine (LacNAc) type oligomers has been achieved using sequential and one-pot syntheses involving human β1,3-N-acetylglucosaminyltransferase and β1,4-galactosyltransferase, showcasing the power of multi-enzyme systems. mdpi.com

| Enzyme Class | Donor | Acceptor | Key Advantage |

| Glycosyltransferases | Nucleotide sugars (e.g., UDP-Gal) | Oligosaccharide | High regio- and stereospecificity. mdpi.comsigmaaldrich.com |

Glycosidases, which typically hydrolyze glycosidic bonds, can be used for synthesis through a process called transglycosylation. researchgate.net Under conditions of high acceptor concentration, the enzyme transfers the glycosyl unit from a donor to an acceptor molecule other than water. lu.seresearchgate.net This approach is advantageous because it often uses simpler and less expensive donors than the nucleotide sugars required by glycosyltransferases. nih.gov

β-Galactosidases from various sources have been used for this purpose. For example, the β-galactosidase from Bacillus circulans has been used in transglycosylation reactions to synthesize N-acetyllactosamine. rsc.org Similarly, β-N-acetylhexosaminidases can catalyze the transfer of GalNAc or GlcNAc residues. nih.gov A bifunctional β-N-acetylhexosaminidase from Bifidobacterium bifidum demonstrated strong transglycosylation activity for the synthesis of β-GalNAc/GlcNAc-lactose. nih.gov The regioselectivity of transglycosylation can be influenced by the source of the enzyme and the specific acceptor molecule used. nih.gov For instance, the β-D-galactosidase from porcine liver showed a preference for forming β-(1→6) linkages with various p-nitrophenyl glycoside acceptors. nih.gov

| Enzyme Source | Donor | Acceptor | Product Linkage | Yield |

| Aspergillus niger (transglucosidase) | Maltose | Maltose | α-(1→6) (isomaltose) | 65% lu.seresearchgate.net |

| Bifidobacterium bifidum (β-N-acetylhexosaminidase) | pNP-β-GalNAc | Lactose (B1674315) | β-(1→3) and β-(1→6) | - |

| Porcine Liver (β-D-galactosidase) | o-nitrophenyl-β-D-galactopyranoside | p-nitrophenyl-α-D-GalNAc | β-(1→6) | High nih.gov |

| Bacillus circulans (β-D-galactosidase) | p-nitrophenyl β-D-galactopyranoside | N-acetyl-D-glucosamine | β-(1→4) | - |

Synthesis of β-D-Galp-(1→6)-D-GlcNAcp Analogues and Mimetics for Functional Studies

To investigate the biological roles of oligosaccharides and their interactions with proteins, analogues and mimetics are synthesized. These modified structures can offer enhanced stability, altered binding affinities, or serve as probes in biological assays.

The synthesis of fluorinated analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine is a key strategy in this area. beilstein-journals.org Fluorine substitution can modulate the electronic properties and metabolic stability of the sugar without significantly altering its size. Syntheses of mono-, di-, and trifluorinated GlcNAc and GalNAc analogues have been developed, often starting from deoxyfluorinated 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors. beilstein-journals.org These fluorinated monosaccharides can then be used as building blocks in the synthesis of larger oligosaccharide analogues to study their function. For example, N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides have been synthesized as glucose analogues to act as inhibitors of glycogen (B147801) phosphorylase. mdpi.com These approaches, while not directly synthesizing the target disaccharide, provide the essential tools and methodologies for creating its mimetics for functional studies.

Structural Analysis and Characterization Methodologies for β D Galp 1→6 D Glcnacp Containing Glycans

Advanced Spectroscopic Techniques for Glycan Structure Elucidation

Spectroscopic methods are powerful, non-destructive tools that provide detailed atomic-level information about glycan structures. nih.govglycopedia.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the complete structural characterization of glycans. nih.govjcggdb.jp It provides detailed information on the configuration of sugar residues, anomeric configurations (α or β), glycosidic linkages, and the sequence of monosaccharides. jcggdb.jpacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve full assignment of ¹H and ¹³C spectra. nih.gov

1D NMR: The 1D ¹H-NMR spectrum provides initial key information. The anomeric proton signals, typically found in a well-resolved region of the spectrum (around 4.4-5.5 ppm), are crucial "structural reporter groups". jcggdb.jp For the β-D-Galp-(1→6)-D-GlcNAcp structure, the chemical shift and the large vicinal coupling constant (³J(H1,H2)) of the anomeric proton of the galactose residue confirm its β-anomeric configuration.

2D NMR: To overcome spectral overlap common in complex glycans, 2D NMR experiments are essential. nih.govnih.gov

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to assign all the proton signals within an individual monosaccharide residue by revealing proton-proton scalar couplings. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for determining the glycosidic linkage. These experiments detect through-space proximity between protons. For a (1→6) linkage, a NOE cross-peak is observed between the anomeric proton (H1) of the Galp residue and the protons at the C6 position (H6a and H6b) of the GlcNAcp residue.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range (2-3 bond) C-H correlations, further confirming the linkage by showing a correlation between the anomeric carbon (C1) of Galp and the H6 protons of GlcNAcp, or between the H1 of Galp and C6 of GlcNAcp.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Galp-(1→6)-D-GlcNAcp Moiety

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-D-Galp-(1→ | H1 | ~4.45 | C1 |

| H2 | ~3.53 | C2 | |

| H3 | ~3.68 | C3 | |

| H4 | ~3.92 | C4 | |

| H5 | ~3.70 | C5 | |

| H6a, H6b | ~3.78 | C6 | |

| →6)-D-GlcNAcp | H1 | ~4.65 (α), ~5.15 (β) | C1 |

| H2 | ~3.80 | C2 | |

| H3 | ~3.75 | C3 | |

| H4 | ~3.50 | C4 | |

| H5 | ~3.60 | C5 | |

| H6a, H6b | ~3.85, ~3.95 | C6 | |

| N-acetyl | CH₃ | ~2.05 | CH₃ |

| C=O |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and the surrounding glycan structure.

Mass spectrometry (MS) is a highly sensitive technique used to determine the composition and sequence of glycans. aspariaglycomics.comucdavis.edu When coupled with fragmentation techniques (tandem MS or MS/MS), it can provide valuable information about glycosidic linkages. aspariaglycomics.comnih.gov

For analysis, glycans are often derivatized, for example by permethylation, to increase their stability and ionization efficiency in the mass spectrometer. springernature.com

MS Analysis: A high-resolution MS analysis provides an accurate mass of the glycan, which allows for the determination of its monosaccharide composition. ucdavis.eduescholarship.org The disaccharide β-D-Galp-(1→6)-D-GlcNAcp has a monoisotopic mass of 383.14276 Da. ebi.ac.uk

Tandem MS (MS/MS): In MS/MS analysis, a specific parent ion is selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions provide structural information. creative-proteomics.com

Glycosidic Bond Cleavage: Fragmentation predominantly occurs at the glycosidic bonds, producing B and Y-type ions, which reveal the monosaccharide sequence. For β-D-Galp-(1→6)-D-GlcNAcp, cleavage of the bond between the two sugar units would yield a Y-ion corresponding to the GlcNAcp residue and a B-ion corresponding to the Galp residue.

Cross-Ring Cleavage: A-type and X-type ions, which result from the cleavage of bonds within the monosaccharide ring, are particularly useful for determining linkage positions. acs.org The presence of specific cross-ring fragments, such as an ⁰,²A-ion from the reducing end GlcNAcp, can be indicative of the substitution pattern. acs.org The relative abundance of different fragment ions can help distinguish between linkage isomers, although this is often challenging and may require specialized fragmentation methods. acs.org

Table 2: Key MS/MS Fragment Ions for Characterizing β-D-Galp-(1→6)-D-GlcNAcp

| Ion Type | Description | Fragment | Expected m/z (Permethylated) |

| Y-ion | Cleavage at glycosidic bond, charge retained on reducing end | Y₁: GlcNAcp | 276.15 |

| B-ion | Cleavage at glycosidic bond, charge retained on non-reducing end | B₁: Galp | 219.10 |

| C-ion | Glycosidic cleavage with H transfer, charge on non-reducing end | C₁: Galp | 237.11 |

| Z-ion | Glycosidic cleavage with H transfer, charge on reducing end | Z₁: GlcNAcp | 258.14 |

| Cross-ring | Cleavage within the GlcNAcp ring | ⁰,²A₁ | 374.20 |

Note: m/z values are for sodiated [M+Na]⁺ precursor ions of the permethylated disaccharide.

Chromatographic Separation and Purification Methods

Prior to detailed structural analysis, glycans containing the β-D-Galp-(1→6)-D-GlcNAcp motif must often be purified from complex biological mixtures. nih.gov Chromatographic techniques are central to this process, separating glycans based on properties like size, charge, and hydrophilicity. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of glycan separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is one of the most common methods for separating released and fluorescently-labeled glycans. youtube.com Separation is based on the glycan's hydrophilicity, with larger, more polar glycans being retained longer. HILIC can effectively separate different glycan structures, including isomers.

Anion-Exchange Chromatography (AEC): This technique separates glycans based on their charge. It is particularly useful for separating neutral glycans from sialylated (acidic) ones. researchgate.net

Graphitized Carbon Chromatography: Porous graphitized carbon (PGC) columns offer a different separation mechanism based on shape and polarity, and they are highly effective at resolving complex isomeric glycan mixtures.

Size-Exclusion Chromatography (SEC): This method separates glycans based on their hydrodynamic volume. While it has lower resolution than HPLC, it is useful for initial fractionation of glycan mixtures into different size pools.

Comprehensive Glycomic and Glycoproteomic Approaches for Contextual Analysis

Glycomics and glycoproteomics aim to characterize the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological system, respectively. escholarship.orgnih.gov These approaches place the β-D-Galp-(1→6)-D-GlcNAcp structure into its biological context by identifying which proteins it is attached to and how its expression changes under different physiological or pathological conditions.

A typical glycoproteomics workflow involves:

Protein Extraction and Digestion: Proteins are extracted from a sample (e.g., cells or tissues) and digested into smaller peptides, some of which will still have glycans attached (glycopeptides).

Enrichment: Glycopeptides are often enriched from the complex mixture of non-glycosylated peptides using techniques like lectin affinity chromatography or HILIC.

LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. researchgate.netresearchgate.net The MS/MS data provides information on both the peptide sequence (identifying the protein and site of glycosylation) and the attached glycan structure. eurocarb2025.com

In a glycomics approach, glycans are first enzymatically or chemically released from the glycoproteins. nih.gov The released glycans are then purified, often labeled with a fluorescent tag, and analyzed by techniques such as HILIC-HPLC or MS to create a profile of all glycan structures present in the sample.

Linkage Analysis Techniques (e.g., Methylation Analysis)

Methylation analysis is a classic and robust chemical method for determining the linkage positions of monosaccharides within a glycan. nih.govnih.gov The principle involves methylating all free hydroxyl groups, followed by hydrolysis to break the glycosidic bonds. The positions that were originally involved in linkages or the ring structure will remain as free hydroxyl groups. nih.gov

The procedure for analyzing the β-D-Galp-(1→6)-D-GlcNAcp disaccharide is as follows:

Permethylation: All free hydroxyl (-OH) groups on the disaccharide are converted to methyl ethers (-OCH₃) using a reagent like methyl iodide.

Hydrolysis: The glycosidic bond between the galactose and N-acetylglucosamine is cleaved by acid hydrolysis.

Reduction: The resulting monosaccharides are reduced, typically with sodium borodeuteride (NaBD₄), to convert their aldehyde groups into alditols. The use of deuterium (B1214612) labels the original C1 position.

Acetylation: The newly exposed hydroxyl groups (from the linkage and ring structure) are acetylated.

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern in the mass spectrometer reveals the positions of the methyl and acetyl groups, thus identifying the original linkage sites.

Table 3: Expected PMAA Products from Methylation Analysis of β-D-Galp-(1→6)-D-GlcNAcp

| Original Residue | Resulting PMAA | Interpretation |

| Terminal β-D-Galp | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | The hydroxyl groups at C2, C3, C4, and C6 were free (methylated), while C1 and C5 were involved in the glycosidic bond and ring structure, respectively. This confirms a terminal, non-reducing pyranose residue. |

| (1→6)-linked D-GlcNAcp | 1,5,6-tri-O-acetyl-2-deoxy-2-(N-methylacetamido)-3,4-di-O-methyl-glucitol | The hydroxyl groups at C3 and C4 were free (methylated), while the hydroxyl group at C6 was involved in the glycosidic linkage (acetylated). C1 and C5 were involved in the reducing end ring structure. This confirms a 6-substituted GlcNAcp residue. |

Biological Functions and Molecular Recognition of Glycans Featuring β D Galp 1→6 D Glcnacp

Role as Glycan Epitopes and Antigens

Glycan epitopes are specific carbohydrate structures on glycoproteins, glycolipids, or polysaccharides that can be recognized by the immune system, particularly by antibodies. The β-D-Galp-(1→6)-D-GlcNAcp structure can be a part of such epitopes, contributing to the antigenicity of the larger molecule.

While the disaccharide β-D-Galp-(1→6)-D-GlcNAcp itself is a fundamental unit, it often forms part of larger, immunodominant epitopes. These are the specific parts of an antigen that are most readily recognized by the immune system and elicit the strongest immune response. For instance, related structures such as β-D-Gal-(1->4)-β-D-GlcNAc-(1->6)-D-Gal have been identified as epitopes in B cell assays and are studied as part of glycolipids iedb.org. Similarly, the trisaccharide β-D-Galp-(1→4)-β-D-GlcpNAc-(1→6)-D-GalpNAc is a known epitope iedb.org. The immunogenicity of such epitopes is often dependent on the context of the entire glycan chain and the protein or lipid to which it is attached. The conserved surface polysaccharide poly-β-(1,6)-N-acetyl-D-glucosamine (PNAG) on many pathogenic bacteria is a key antigenic target, and the degree of N-acetylation and chain length of these structures are critical for their recognition by the immune system nih.gov.

The adaptive immune system, through the production of antibodies, can specifically recognize glycan epitopes containing the β-D-Galp-(1→6)-D-GlcNAcp motif. Antibodies play a crucial role in immunity by identifying and neutralizing foreign pathogens. The specificity of antibody binding to carbohydrate antigens is a key aspect of this process. For example, antibodies have been identified that specifically bind to microbial antigens, including a broad spectrum of host-like glycans that can serve as attachment sites for pathogens ebi.ac.ukmdpi.com. The presence of β-(1,6)-linked glucose side chains on β-(1,3)-glucans is essential for their immunomodulatory properties and can impact antibody formation mpg.de. Studies on synthetic glycan arrays have shown that patients infected with pathogenic bacteria like Acinetobacter baumannii and Streptococcus pneumoniae produce antibodies that recognize oligo-β-(1→6)-D-glucosamine derivatives nih.gov.

Lectin-Carbohydrate Interactions and Binding Specificity

Lectins are proteins that bind to specific carbohydrate structures and are involved in a wide range of cell-cell recognition and signaling events. The β-D-Galp-(1→6)-D-GlcNAcp disaccharide and related structures are recognized by specific lectins, and these interactions are crucial for many biological functions.

Wisteria floribunda agglutinin (WFA): This lectin is known to recognize terminal N-acetylgalactosamine (GalNAc) residues nih.govrcsb.org. While its primary specificity is not for β-D-Galp-(1→6)-D-GlcNAcp, it preferentially binds to carbohydrate structures terminating in GalNAc linked α or β to the 3 or 6 position of galactose vectorlabs.com. WFA shows a high affinity for the disaccharide LacdiNAc (β-D-GalNAc-[1→4]-D-GlcNAc), which is a tumor-associated antigen nih.gov.

Wheat Germ Agglutinin (WGA): WGA is a lectin that binds to N-acetyl-D-glucosamine (GlcNAc) and sialic acid wikipedia.org. It exhibits a high affinity for oligosaccharides containing β-D-GlcpNAc-(1→6)-D-Gal sequences at the reducing end nih.gov. Isothermal titration calorimetry and X-ray crystallography studies have shown that GlcNAcβ1,6Gal has a greater affinity for all WGA isolectins compared to GlcNAcβ1,4GlcNAc nih.gov. WGA can be used to label cell membranes and has applications in glycobiology research wikipedia.orgbiotium.com.

| Lectin | Primary Binding Specificity | Relevance to β-D-Galp-(1→6)-D-GlcNAcp |

|---|---|---|

| Wisteria floribunda agglutinin (WFA) | Terminal N-acetylgalactosamine (GalNAc), particularly LacdiNAc (GalNAcβ1-4GlcNAc) nih.gov | Recognizes structures with terminal GalNAc, which can be linked to galactose in a way that may involve the core structure of interest. |

| Wheat Germ Agglutinin (WGA) | N-acetyl-D-glucosamine (GlcNAc) and sialic acid wikipedia.org | Shows high affinity for oligosaccharides containing β-D-GlcpNAc-(1→6)-D-Gal sequences nih.gov. |

The specificity of lectin-carbohydrate interactions is determined by the three-dimensional structure of the lectin's carbohydrate-binding site and the complementary shape and chemical properties of the glycan. These interactions are typically mediated by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions annualreviews.org.

In the case of WGA, X-ray crystallography has revealed that the GlcNAcβ1,6Gal sequence binds in a manner where it contacts the side chains of two aromatic residues, Tyr64 and His66 nih.gov. The interaction is further stabilized by a hydrogen bond between Ser62 and the non-reducing end GlcNAc nih.gov. CH-π interactions involving Tyr64, His66, and Tyr73 are also crucial for determining the conformation of the bound ligand nih.gov. The GlcNAcβ1,6Gal ligand demonstrates significant conformational flexibility when interacting with WGA nih.gov.

For WFA, high-resolution crystal structures have shown a hydrophobic groove that is complementary to the GalNAc residue of LacdiNAc, and to a lesser extent, to the back-face of the GlcNAc sugar ring nih.gov. This hydrophobic interaction significantly enhances the affinity for LacdiNAc over GalNAc alone nih.gov.

| Lectin | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Wheat Germ Agglutinin (WGA) | Tyr64, His66, Tyr73, Ser62 | CH-π interactions, Hydrogen bonding | nih.gov |

| Wisteria floribunda agglutinin (WFA) | Hydrophobic groove | Hydrophobic interactions | nih.gov |

Impact of β-(1→6) GlcNAc Branching on Glycoprotein (B1211001) Structure and Function

The addition of a β1-6 linked N-acetylglucosamine (GlcNAc) branch to the mannose core of N-glycans, a modification catalyzed by the enzyme N-acetylglucosaminyltransferase V (GnT-V), has profound effects on the structure and function of glycoproteins mdpi.comnih.govresearchgate.net. This branching can alter the conformation of the glycoprotein, influence its stability, and modulate its interactions with other molecules.

Increased β1-6 branching is frequently observed in cancer cells and is associated with tumor progression and metastasis researchgate.netnih.gov. This modification can lead to decreased substrate adhesion, loss of contact inhibition, and increased cell migration nih.gov. For example, the addition of β1-6 GlcNAc branches to the α5β1 integrin has been shown to inhibit cell spreading and migration nih.gov. In contrast, in some contexts, such as non-small-cell lung cancer, suppression of β1,6-GlcNAc branched N-glycans can promote cell migration and invasion researchgate.net. The presence of β1-6 GlcNAc branching can also affect the activity of enzymes; for instance, it can prolong the degradation of matriptase, leading to enhanced tumor metastasis.

Role in Pathogenic Glycosylation and Host Pathogen Interactions

Involvement in Microbial Virulence, Adhesion, and Pathogenesis

Trypanosoma cruzi Mucin Glycans and Trans-sialidase Activity

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, possesses a dense coat of mucin-like glycoproteins on its surface. These mucins are crucial for the parasite's survival and interaction with its host. The O-linked glycans of these mucins are characterized by the presence of N-acetylglucosamine (GlcNAc) at the reducing end, linked to threonine residues of the protein backbone.

A key structural feature of these mucin glycans is the presence of β-D-galactopyranose (β-D-Galp) residues. In several strains of T. cruzi, the disaccharide β-D-Galp-(1->6)-D-GlcNAcp forms part of larger, more complex oligosaccharide structures. These terminal β-D-Galp units are of paramount importance as they serve as the acceptor sites for sialic acid. T. cruzi cannot synthesize sialic acid de novo and instead relies on a unique enzyme, trans-sialidase, to transfer sialic acid from host glycoconjugates to its own surface mucins. This process, known as sialylation, is critical for the parasite's infectivity and pathogenesis. The β-D-Galp-(1->6)-D-GlcNAcp moiety, as part of a larger glycan, is a substrate for this pivotal enzymatic reaction.

The trans-sialidase itself has a binding site that recognizes the terminal β-galactosyl acceptor, highlighting the importance of this specific carbohydrate structure in the parasite's biology. By acquiring a coat of sialic acid, the parasite can mimic host cells, thereby evading the host's immune system, and facilitate its adhesion to and invasion of host cells.

Role of Poly-β-1,6-GlcNAc in Bacterial Biofilm Formation and Dispersal

In the bacterial realm, the β-1,6-linked polymer of N-acetylglucosamine, known as poly-β-1,6-GlcNAc (PNAG), is a major component of the extracellular matrix in biofilms of numerous pathogenic bacteria. nih.govnih.govnih.gov This polysaccharide is a key adhesin, mediating both the attachment of bacteria to surfaces and the intercellular adhesion that provides structural integrity to the biofilm. nih.govnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which offers protection from the host immune system and antimicrobial agents, contributing significantly to the persistence of chronic infections. nih.gov

The synthesis of PNAG is governed by specific genetic loci, such as the ica (B1672459) operon in staphylococci and the pga operon in Escherichia coli. nih.gov The presence of PNAG is directly linked to the ability of these bacteria to form robust biofilms. For instance, in Staphylococcus epidermidis and Staphylococcus aureus, PNAG is a critical virulence factor, and its production is essential for the formation of biofilms on medical implants. nih.govplos.org Similarly, in Gram-negative bacteria like E. coli, Yersinia pestis, and Pseudomonas fluorescens, PNAG is required for biofilm formation. nih.gov

The crucial role of PNAG in maintaining biofilm integrity also makes it a target for biofilm dispersal. Enzymatic degradation of PNAG has been shown to disrupt established biofilms and inhibit their formation. nih.govnih.gov Enzymes like dispersin B, a β-hexosaminidase, specifically hydrolyze the β-1,6-glycosidic linkages of PNAG, leading to the dispersal of bacteria from the biofilm and rendering them more susceptible to antibiotics and host defenses. nih.govnih.gov

Table 1: Role of β-D-Galp-(1->6)-D-GlcNAcp and its Polymer in Microbial Pathogenesis

| Organism/Context | Glycan Structure | Role in Pathogenesis | Key Associated Enzyme(s) |

|---|---|---|---|

| Trypanosoma cruzi | Part of larger mucin O-glycans | Acceptor for sialic acid, crucial for immune evasion and host cell invasion. | Trans-sialidase |

| Bacterial Biofilms | Poly-β-1,6-GlcNAc (PNAG) | Intercellular adhesion, biofilm formation and integrity, protection from host defenses. nih.govplos.org | Ica/Pga synthases, Dispersin B (for degradation) nih.govnih.gov |

Glycan-Mediated Immune Evasion Mechanisms in Microbial Infections

The presence of β-D-Galp-(1->6)-D-GlcNAcp, particularly in its polymeric form (PNAG), is a significant factor in how pathogens evade the host immune system. In bacterial biofilms, the PNAG matrix acts as a physical barrier, shielding the bacteria from phagocytic cells such as neutrophils and macrophages. nih.govnih.gov This protection is a critical aspect of the immune evasion strategy of biofilm-associated infections.

Furthermore, PNAG has been shown to confer resistance to antibody-independent opsonophagocytic killing by host immune cells and complement. nih.gov This suggests that PNAG can interfere with the normal functioning of the innate immune system. Some studies indicate that PNAG can interact with specific immune receptors. For example, there is evidence that PNAG may be recognized by Dectin-1, a C-type lectin receptor on immune cells that typically recognizes fungal β-glucans. nih.gov This interaction could potentially modulate the immune response in a way that benefits the pathogen.

Deacetylation of PNAG, which introduces positive charges into the polymer, is also crucial for its role in immune evasion. plos.org This modification can affect the polymer's interaction with the negatively charged surfaces of both the bacterial and host cells, influencing adhesion and the host's ability to recognize and clear the pathogen. plos.org

In T. cruzi, the sialylation of terminal β-D-Galp residues on mucin glycans, a process dependent on the underlying glycan structure that includes β-D-Galp-(1->6)-D-GlcNAcp, is a primary mechanism of immune evasion. The acquired sialic acid coat makes the parasite resemble host cells, thereby preventing recognition by the host's immune system.

Structural Basis for Therapeutic and Diagnostic Target Development (focused on glycan structures)

The unique and critical roles of β-D-Galp-(1->6)-D-GlcNAcp and its polymer in microbial pathogenesis make them attractive targets for the development of novel therapeutics and diagnostics.

Therapeutic Targets:

In the case of T. cruzi, the trans-sialidase enzyme is a prime therapeutic target. The active site of this enzyme has a specific binding pocket for the terminal β-galactosyl acceptor on the parasite's mucins. nih.gov Understanding the precise conformation of the β-D-Galp-(1->6)-D-GlcNAcp-containing oligosaccharide within this binding site is crucial for the rational design of competitive inhibitors. Such inhibitors could block the sialylation of the parasite, rendering it more susceptible to the host immune response. Indeed, lactose (B1674315) analogs and other molecules that mimic the terminal galactose have been investigated as inhibitors of trans-sialidase. nih.govnih.gov

For bacterial infections, the PNAG polymer itself is a significant therapeutic target. Strategies aimed at disrupting biofilms by degrading PNAG are being actively pursued. The enzyme dispersin B, which specifically cleaves the β-1,6-linkages of PNAG, has shown promise in preclinical studies for preventing and treating biofilm-associated infections. nih.gov Furthermore, the enzymes responsible for PNAG synthesis, such as those encoded by the ica and pga operons, are also potential targets for small molecule inhibitors that could prevent biofilm formation.

PNAG is also a promising candidate for vaccine development. A vaccine targeting PNAG could elicit antibodies that bind to the surface of a wide range of bacteria, promoting their opsonophagocytic clearance by the host's immune system. creative-biolabs.comresearchgate.net The structural details of PNAG, including its chain length and degree of deacetylation, are critical considerations in designing an effective vaccine. diva-portal.org

Diagnostic Targets:

The presence of specific glycan structures on the surface of pathogens can be exploited for diagnostic purposes. Monoclonal antibodies that specifically recognize epitopes containing β-D-Galp-(1->6)-D-GlcNAcp or the larger PNAG polymer could be developed for the rapid and specific detection of bacterial infections. iedb.orgiedb.orgiedb.org Such antibodies could be used in various diagnostic platforms, including enzyme-linked immunosorbent assays (ELISA) and lateral flow assays, to identify the presence of PNAG-producing bacteria in clinical samples. This would enable earlier diagnosis and more targeted antibiotic therapy.

Table 2: Therapeutic and Diagnostic Strategies Targeting β-D-Galp-(1->6)-D-GlcNAcp and its Polymer

| Target | Organism(s) | Therapeutic/Diagnostic Approach | Structural Basis for Targeting |

|---|---|---|---|

| Trans-sialidase | Trypanosoma cruzi | Therapeutic: Development of competitive inhibitors. nih.govnih.gov | The enzyme's active site specifically recognizes terminal β-galactosyl residues, including those on β-D-Galp-(1->6)-D-GlcNAcp-containing glycans. nih.gov |

| Poly-β-1,6-GlcNAc (PNAG) | Various Bacteria | Therapeutic: Enzymatic degradation of biofilms (e.g., with dispersin B); vaccine development. nih.govcreative-biolabs.comresearchgate.net | The β-1,6-glycosidic linkage is the specific target for degrading enzymes. The polymer's structure is the basis for eliciting specific antibodies. |

| PNAG Epitopes | Various Bacteria | Diagnostic: Development of specific monoclonal antibodies for pathogen detection. iedb.orgiedb.orgiedb.org | The unique polymeric structure of PNAG presents specific epitopes that can be recognized by antibodies. |

Advanced Research Perspectives and Future Directions

Chemoenzymatic Engineering of β-D-Galp-(1→6)-D-GlcNAcp-Containing Glycans for Biomedical Applications

Chemoenzymatic synthesis has become a powerful tool for creating complex, well-defined glycan structures that are difficult to produce through purely chemical or biological methods. This approach combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic reactions.

Detailed Research Findings:

The synthesis of glycans containing the β-D-Galp-(1→6)-D-GlcNAcp motif can be achieved using a combination of glycosyltransferases and chemically synthesized precursors. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. For instance, a specific β-1,6-galactosyltransferase could be employed to attach a galactose donor to an N-acetylglucosamine acceptor, forming the desired β-(1→6) linkage.

The general strategy for chemoenzymatic synthesis involves:

Chemical Synthesis of Precursors: A suitably protected GlcNAcp acceptor is chemically synthesized. This allows for the precise placement of protecting groups to ensure that the enzymatic reaction occurs at the desired hydroxyl group.

Enzymatic Glycosylation: The synthesized acceptor is then subjected to an enzymatic reaction with a galactose donor, typically a nucleotide sugar like UDP-galactose, in the presence of a specific galactosyltransferase.

Elaboration and Conjugation: The resulting disaccharide can be further elongated with other sugars using additional glycosyltransferases or ligated to peptides, lipids, or other molecules to create glycoconjugates for biomedical applications.

One notable application of such engineered glycans is in the development of vaccines and immunotherapies. By conjugating synthetic glycans containing the β-D-Galp-(1→6)-D-GlcNAcp motif to carrier proteins, it is possible to generate immune responses against specific carbohydrate antigens found on pathogens or cancer cells. For example, this disaccharide is a component of larger structures on the surface of certain microorganisms.

| Synthesis Stage | Description | Key Considerations |

| Acceptor Synthesis | Chemical synthesis of a protected GlcNAcp acceptor molecule. | Selection of appropriate protecting groups to direct glycosylation to the 6-OH position. |

| Glycosyl Donor | Typically UDP-Galactose, the natural substrate for galactosyltransferases. | Availability and stability of the nucleotide sugar. |

| Enzyme Selection | Use of a specific β-1,6-galactosyltransferase. | Enzyme specificity, activity, and availability (recombinant expression). |

| Reaction Conditions | Optimization of pH, temperature, and co-factors for the enzymatic reaction. | Ensuring optimal enzyme performance and stability. |

| Purification | Chromatographic methods to isolate the desired disaccharide product. | High-resolution techniques are often required to separate isomers. |

| Downstream Applications | Conjugation to carrier molecules for vaccines or immobilization for binding studies. | Efficient and specific ligation chemistries. |

Structural Biology Studies of Enzymes and Glycan-Binding Proteins Recognizing β-D-Galp-(1→6)-D-GlcNAcp

Understanding the three-dimensional structures of enzymes and glycan-binding proteins (lectins) that interact with β-D-Galp-(1→6)-D-GlcNAcp is crucial for elucidating their biological functions and for designing inhibitors or mimetics. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for these studies.

Detailed Research Findings:

While specific structural data for proteins in complex with the isolated β-D-Galp-(1→6)-D-GlcNAcp disaccharide are limited, studies on related structures provide valuable insights. For example, the crystal structure of β-1,4-galactosyltransferase 1 (β4Gal-T1) has been solved in complex with oligosaccharide acceptors containing a β-1,6-linked GlcNAc residue at the non-reducing end. nih.gov These studies reveal that the enzyme possesses a flexible acceptor binding site that can accommodate branched oligosaccharides. nih.gov The extended sugar moieties of these acceptors can bind to different regions of the enzyme, highlighting the adaptability of glycosyltransferases. nih.gov

NMR spectroscopy is particularly well-suited for studying the dynamic nature of glycan-protein interactions in solution. rsc.orgnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can identify the binding epitope of the glycan and provide information about its conformation when bound to a protein. nih.gov These methods can be applied to study the interaction of β-D-Galp-(1→6)-D-GlcNAcp-containing glycans with their cognate lectins or enzymes, revealing the key atomic contacts that govern recognition and specificity.

| Technique | Information Gained | Relevance to β-D-Galp-(1→6)-D-GlcNAcp |

| X-ray Crystallography | High-resolution 3D structure of the protein-glycan complex. | Provides a static picture of the binding pocket and the key amino acid residues involved in recognizing the disaccharide. |

| NMR Spectroscopy | Information on binding affinity, kinetics, and the conformation of the glycan in solution. | Elucidates the dynamic aspects of the interaction and can be used to screen for binding partners. |

| Computational Modeling | Molecular docking and dynamics simulations to predict binding modes and energies. | Complements experimental data and can guide the design of glycomimetics with enhanced binding properties. |

Systems Glycobiology Approaches for Comprehensive Functional Dissection

Systems glycobiology aims to understand the roles of glycans in the context of entire biological systems. This involves integrating data from genomics, transcriptomics, proteomics, and glycomics to build comprehensive models of glycan function.

Detailed Research Findings:

A key aspect of systems glycobiology is glycoproteomics, which focuses on the large-scale identification and quantification of glycoproteins and their associated glycan structures. Mass spectrometry-based techniques are central to these analyses. By comparing the glycoproteomes of cells or tissues under different conditions (e.g., healthy vs. diseased), researchers can identify changes in the abundance of glycoproteins carrying the β-D-Galp-(1→6)-D-GlcNAcp motif.

For instance, a study integrating proteomics and glycoproteomics during myogenesis identified dynamic changes in N-glycosylation, including alterations in digalactosylated structures. This suggests that specific glycan epitopes play regulatory roles in muscle development. While not singling out β-D-Galp-(1→6)-D-GlcNAcp, this type of study provides a framework for investigating its specific roles.

Functional dissection can be further achieved by:

Genetic Perturbation: Using techniques like CRISPR-Cas9 to knock out or modify the genes encoding the glycosyltransferases responsible for synthesizing the β-D-Galp-(1→6)-D-GlcNAcp linkage. The resulting phenotype can then be analyzed to infer the function of the glycan.

Glycan Arrays: Immobilizing synthetic glycans containing the β-D-Galp-(1→6)-D-GlcNAcp motif on a microarray surface to screen for binding partners, such as lectins, antibodies, or even whole cells.

Pathway Analysis: Integrating glycomic data with other omics data to map the cellular pathways in which β-D-Galp-(1→6)-D-GlcNAcp-containing glycans are involved. The KEGG GLYCAN database is a valuable resource for such analyses. genome.jp

| Approach | Methodology | Potential Insights into β-D-Galp-(1→6)-D-GlcNAcp Function |

| Glycoproteomics | Mass spectrometry-based identification and quantification of glycopeptides. | Identifies the specific proteins that are modified with this disaccharide and how these modifications change in different biological contexts. |

| Functional Genomics | CRISPR-Cas9-mediated gene editing of relevant glycosyltransferases. | Reveals the phenotypic consequences of the absence of this glycan structure, thereby elucidating its biological function. |

| Glycan Arrays | High-throughput screening of glycan-protein interactions. | Discovers novel binding partners and helps to map the "interactome" of this disaccharide. |

| Bioinformatics | Integration of multi-omics data and pathway analysis. | Places the function of this glycan within the broader context of cellular networks and signaling pathways. |

Q & A

Q. Methodological Answer :

- Isotopic labeling : Incubate cells with 13C-glucose to track incorporation into beta-D-Galp-(1->6)-D-GlcNAcp via LC-MS/MS.

- Knockout models : Use CRISPR/Cas9 to disrupt genes encoding 1,6-galactosyltransferases (e.g., B3GALT6) and analyze glycomic profiles.

- Clinical correlation : Compare disaccharide levels in patient sera (e.g., congenital disorders of glycosylation) using quantitative mass spectrometry .

Advanced Question: How can conflicting data on the biological function of beta-D-Galp-(1->6)-D-GlcNAcp in glycoproteins be resolved?

Methodological Answer :

Discrepancies (e.g., pro-inflammatory vs. anti-inflammatory roles) require:

- Cell-type-specific studies : Compare glycan expression in immune cells (e.g., macrophages vs. T-cells) using flow cytometry with linkage-specific antibodies.

- Functional assays : Test purified glycoproteins bearing beta-D-Galp-(1->6)-D-GlcNAcp in receptor-binding assays (e.g., Siglec interactions).

- Meta-analysis : Systematically review published datasets to identify context-dependent variables (e.g., tissue microenvironment) .

Advanced Question: What analytical challenges arise when characterizing beta-D-Galp-(1->6)-D-GlcNAcp in heterogeneous mixtures, and how are they mitigated?

Methodological Answer :

Challenges include co-elution with isomers (e.g., 1->4-linked analogs) and low abundance. Solutions:

- Multi-dimensional chromatography : Combine HILIC with reversed-phase LC to enhance separation.

- Enzymatic digestion : Use linkage-specific glycosidases (e.g., endo-β-galactosidases) to selectively cleave non-target glycans.

- Data-independent acquisition (DIA) MS : Fragment all ions in a predefined m/z range to improve detection of low-abundance species .

Advanced Question: How do researchers design comparative studies to evaluate the stability of beta-D-Galp-(1->6)-D-GlcNAcp under physiological vs. experimental conditions?

Q. Methodological Answer :

- pH/temperature stability assays : Incubate the disaccharide in buffers mimicking physiological (pH 7.4, 37°C) or extreme (pH 2.0, 60°C) conditions. Monitor degradation via HPAEC-PAD.

- Enzymatic resistance : Expose to human serum or microbial glycosidases to assess hydrolysis rates.

- Comparative kinetics : Use Arrhenius plots to model stability differences across conditions .

Advanced Question: What strategies are employed to elucidate the role of beta-D-Galp-(1->6)-D-GlcNAcp in host-pathogen interactions?

Q. Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize pathogen adhesins (e.g., Helicobacter pylori BabA) and measure binding to synthetic beta-D-Galp-(1->6)-D-GlcNAcp.

- Inhibition assays : Pre-treat pathogens with the disaccharide and quantify adherence to host cells (e.g., gastric epithelial cells).

- Structural biology : Solve cryo-EM structures of adhesin-carbohydrate complexes to map interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.